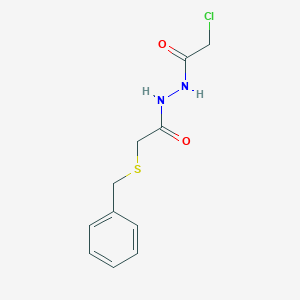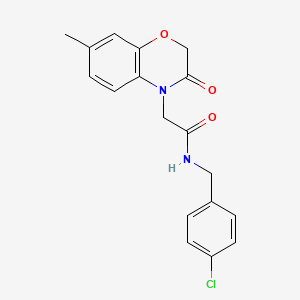
3-(2,2-Dicyanoethenyl)phenyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate is an organic compound with a complex structure that includes both cyano and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where malononitrile reacts with an aromatic aldehyde in the presence of a base to form the dicyanoethenyl group. This intermediate is then esterified with 4-tert-butylbenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The cyano groups can be oxidized to form amides or carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Biology: Used as a probe in biochemical assays to study enzyme interactions.
Industry: Employed in the synthesis of advanced polymers and resins.
Mechanism of Action
The mechanism of action for 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate largely depends on its application. In materials science, its electronic properties are exploited, while in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis[5-(2,2’-dicyano-vinyl)-2-n-pentyl-3-thien-yl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene: Another compound with dicyano-vinyl groups, used in photochromic applications.
4-Hexylresorcinol: A phenolic compound with antiseptic properties.
Uniqueness
3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate is unique due to its combination of cyano and ester functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
Molecular Formula |
C21H18N2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[3-(2,2-dicyanoethenyl)phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H18N2O2/c1-21(2,3)18-9-7-17(8-10-18)20(24)25-19-6-4-5-15(12-19)11-16(13-22)14-23/h4-12H,1-3H3 |
InChI Key |
CRCKSRUSCRSNIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B12494492.png)
![3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12494494.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12494498.png)
![N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494503.png)
![4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12494507.png)
![3-(3-methylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12494518.png)
![5-{[(5-methyl-2-thienyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12494525.png)



![4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12494556.png)
![1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12494572.png)
![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494580.png)
![2-[4-(2,4-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12494583.png)
